1-(1H-benzimidazol-2-yl)-4-(2,3-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2,3-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining benzimidazole, dimethoxyphenyl, and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2,3-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethoxyphenyl group and the formation of the pyrazolopyridine ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors to accommodate the production volume.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2,3-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2,3-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2,3-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor binding. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: Shares the benzimidazole core but lacks the additional functional groups present in the target compound.
2-Benzotriazol-1-yl-acetic acid: Contains a similar heterocyclic structure but differs in the substituents attached to the core.
1-(Benzylideneamino)benzimidazol-2(3H)-one: Another benzimidazole derivative with different functional groups.
Uniqueness
1-(1H-1,3-BENZODIAZOL-2-YL)-4-(2,3-DIMETHOXYPHENYL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-4-(2,3-dimethoxyphenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H21N5O3/c1-12-19-14(13-7-6-10-17(29-2)20(13)30-3)11-18(28)25-21(19)27(26-12)22-23-15-8-4-5-9-16(15)24-22/h4-10,14H,11H2,1-3H3,(H,23,24)(H,25,28) |
InChI Key |
JGWYDPVMOYYGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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